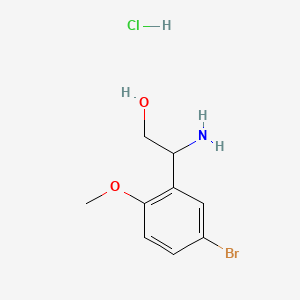
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C9H13BrClNO2 It is a derivative of phenylethanolamine and contains both bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylethanol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the aromatic ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the ethan-1-ol moiety. This can be achieved using ammonia or an amine source under appropriate conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromobenzoic acid: Another brominated aromatic compound with different functional groups.
2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol: A positional isomer with the bromine and methoxy groups in different positions.
Uniqueness
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H13BrClNO2 |
|---|---|
Molekulargewicht |
282.56 g/mol |
IUPAC-Name |
2-amino-2-(5-bromo-2-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-13-9-3-2-6(10)4-7(9)8(11)5-12;/h2-4,8,12H,5,11H2,1H3;1H |
InChI-Schlüssel |
AAUMDFZUTTUINV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


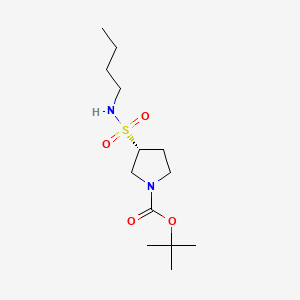
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
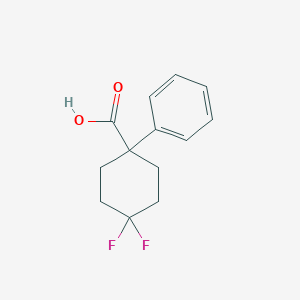
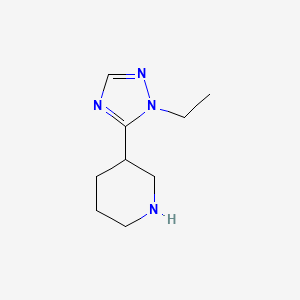
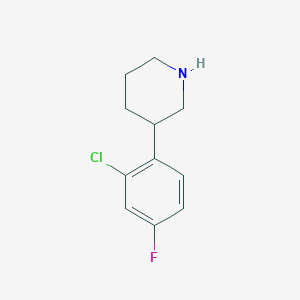
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
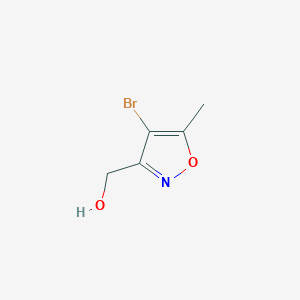




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

